molecular formula C12H14O3 B2422274 Ethyl 2-(4-formyl-3-methylphenyl)acetate CAS No. 2402830-84-4

Ethyl 2-(4-formyl-3-methylphenyl)acetate

Cat. No. B2422274
CAS RN: 2402830-84-4
M. Wt: 206.241
InChI Key: IDEFLWYJOINQFS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-formyl-3-methylphenyl)acetate is a chemical compound with the CAS Number: 2402830-84-4 . It has a molecular weight of 206.24 and its IUPAC name is ethyl 2-(4-formyl-3-methylphenyl)acetate .


Molecular Structure Analysis

The InChI code for Ethyl 2-(4-formyl-3-methylphenyl)acetate is 1S/C12H14O3/c1-3-15-12(14)7-10-4-5-11(8-13)9(2)6-10/h4-6,8H,3,7H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 2-(4-formyl-3-methylphenyl)acetate is a liquid at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Green Chemistry Applications

Ethyl 2-(4-formyl-3-methylphenyl)acetate has been explored in the context of green chemistry. For instance, its role as a precursor in Suzuki coupling reactions, which are significant in medicinal chemistry research for creating biaryls, was studied. These reactions are particularly noteworthy for their green chemistry aspects, utilizing water as a primary solvent, which is beneficial for developing environmentally friendly pharmaceutical synthesis methods (Costa et al., 2012).

Corrosion Inhibition

Research on quinoxalines compounds, including derivatives of ethyl 2-(4-formyl-3-methylphenyl)acetate, has revealed their potential as corrosion inhibitors. This is particularly relevant in maintaining the integrity of metals like copper in corrosive environments, such as nitric acid media. Quantum chemical calculations have been used to determine the molecular structure and inhibition efficiency of these compounds (Zarrouk et al., 2014).

Biomedical Research

In biomedical research, derivatives of ethyl 2-(4-formyl-3-methylphenyl)acetate have shown promise. For example, compounds from a reef soft coral exhibited significant cytotoxicity and anti-inflammatory activities, indicating potential applications in cancer and inflammation treatment research (Huang et al., 2017).

Pharmaceutical Synthesis

Ethyl 2-(4-formyl-3-methylphenyl)acetate has been utilized in the synthesis of various pharmaceutical compounds. For instance, it played a role in creating derivatives with potential as anti-inflammatory drugs. This involves combining it with other chemical entities to synthesize compounds that could be tested for medicinal properties (Zhang, 2005).

Anti-Cancer Research

A compound synthesized using ethyl 2-(4-formyl-3-methylphenyl)acetate demonstrated potent cytotoxic activity against various cancer cell lines. This highlights its potential application in anti-cancer drug development, specifically targeting certain kinases involved in cancer progression (Riadi et al., 2021).

properties

IUPAC Name

ethyl 2-(4-formyl-3-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-15-12(14)7-10-4-5-11(8-13)9(2)6-10/h4-6,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEFLWYJOINQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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